JTP-70902

Vue d'ensemble

Description

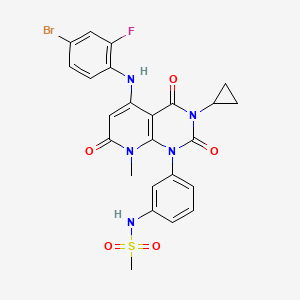

JTP-70902 is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, substituted with multiple functional groups, making it a subject of interest for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of JTP-70902 typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the bromo and fluoro substituents on the phenyl ring. The cyclopropyl and methyl groups are then added to the core structure. Finally, the methanesulfonamide group is introduced through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Analyse Des Réactions Chimiques

Types of Reactions

JTP-70902 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromo and fluoro substituents on the phenyl ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or organolithium reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Applications De Recherche Scientifique

Introduction to JTP-70902

This compound is a synthetic compound classified as a pyrido-pyrimidine derivative, notable for its potential applications in cancer therapy. It primarily functions as an inducer of the p15INK4b protein, which plays a critical role in cell cycle regulation by inhibiting cyclin-dependent kinases (CDK) 4 and 6. The compound's mechanism of action involves the inhibition of the MEK1/2 signaling pathway, leading to cell cycle arrest and suppression of tumor growth in various cancer cell lines.

Preclinical Studies

Numerous studies have demonstrated the efficacy of this compound across various cancer types. Below is a summary of significant findings:

Case Study 1: Colon Cancer (HT-29 Cells)

In a study involving human colon cancer HT-29 cells, this compound was shown to induce p15INK4b expression significantly after 24 hours of exposure. The compound resulted in a marked decrease in cell proliferation at concentrations as low as 5 nM, achieving complete inhibition at 100 nM. Flow cytometry analysis confirmed that this compound effectively arrested the cell cycle at the G1 phase .

Case Study 2: Fibrosarcoma (HT1080 Cells)

Research on fibrosarcoma cells demonstrated that treatment with this compound led to a dose-dependent inhibition of cell growth. At concentrations above 10 nM, significant increases in G1/S phase cells were observed, indicating effective cell cycle arrest. The study highlighted this compound's ability to inhibit ERK phosphorylation, further validating its role as a MEK inhibitor .

Toxicology and Safety Profile

While this compound shows promise as an antitumor agent, its safety profile must be assessed through rigorous toxicological studies. Initial findings suggest that it has a favorable safety margin; however, comprehensive evaluations are necessary to understand its long-term effects and potential side effects in vivo.

Mécanisme D'action

The mechanism of action of JTP-70902 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-(5-(4-Chloro-2-fluorophenylamino)-3-cyclopropyl-8-methyl-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido(2,3-d)pyrimidin-1-yl)phenyl)methanesulfonamide

- N-(3-(5-(4-Bromo-2-chlorophenylamino)-3-cyclopropyl-8-methyl-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido(2,3-d)pyrimidin-1-yl)phenyl)methanesulfonamide

Uniqueness

JTP-70902 is unique due to its specific combination of substituents and functional groups The presence of both bromo and fluoro substituents on the phenyl ring, along with the cyclopropyl and methanesulfonamide groups, gives it distinct chemical and biological properties compared to similar compounds

Propriétés

Numéro CAS |

871696-49-0 |

|---|---|

Formule moléculaire |

C24H21BrFN5O5S |

Poids moléculaire |

590.4 g/mol |

Nom IUPAC |

N-[3-[5-(4-bromo-2-fluoroanilino)-3-cyclopropyl-8-methyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-1-yl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C24H21BrFN5O5S/c1-29-20(32)12-19(27-18-9-6-13(25)10-17(18)26)21-22(29)30(24(34)31(23(21)33)15-7-8-15)16-5-3-4-14(11-16)28-37(2,35)36/h3-6,9-12,15,27-28H,7-8H2,1-2H3 |

Clé InChI |

PDRPNIUQNAWRSA-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C=C(C2=C1N(C(=O)N(C2=O)C3CC3)C4=CC=CC(=C4)NS(=O)(=O)C)NC5=C(C=C(C=C5)Br)F |

SMILES canonique |

CN1C(=O)C=C(C2=C1N(C(=O)N(C2=O)C3CC3)C4=CC=CC(=C4)NS(=O)(=O)C)NC5=C(C=C(C=C5)Br)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

JTP 70902 JTP-70902 JTP70902 N-(3-(5-(4-bromo-2-fluorophenylamino)-3-cyclopropyl-8-methyl-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido(2,3-d)pyrimidin-1-yl)phenyl)methanesulfonamide |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.